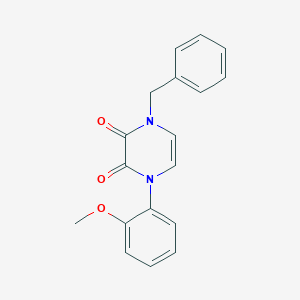

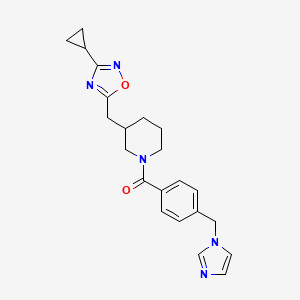

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

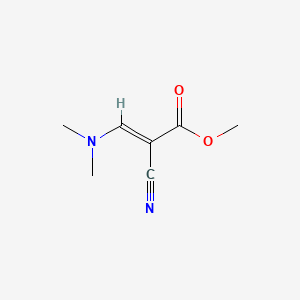

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3(1H,4H)-dione, also known as BMPPD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This molecule belongs to the class of pyrazine-2,3-diones, which have been extensively studied for their biological activities.

Aplicaciones Científicas De Investigación

Green Chemistry in Heterocyclic Synthesis

L-Proline-catalysed Synthesis of Complex Heterocyclic Ortho-quinones : Utilizing an environmentally friendly "on water" protocol, L-proline catalyzes the synthesis of structurally complex heterocyclic ortho-quinones. This method emphasizes high atom economy, generating multiple bonds and rings in a single operation while offering advantages such as short reaction time, excellent yield, and easy work-up without the need for extraction and chromatographic purification steps (S. Rajesh et al., 2011).

Catalysis and Synthesis Techniques

Caffeine as a Homogeneous Catalyst : A novel one-pot, two-step synthesis method using caffeine as a catalyst demonstrates the rapid and green synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method is celebrated for its operational simplicity, short reaction times, and environmental friendliness, yielding products in excellent conditions (A. Abadi et al., 2016).

Novel Heterocyclic Compounds Synthesis

Synthesis of Fluorescent Benzo[a]pyrano[2,3-c]Phenazine : An efficient route to novel fluorescent benzo[a]pyrano[2,3-c]phenazine frameworks has been developed. This involves a one-pot, four-component reaction, showcasing the potential for creating materials with unique photophysical properties. The mild conditions, good yields, and short reaction time highlight the method's efficiency (P. Saluja et al., 2014).

Ionic Liquid Catalysis

Ionic Liquid Catalyzed Synthesis : Demonstrating an environmentally benign approach, the synthesis of functionalized benzo[a]pyrano[2,3-c]phenazine derivatives is catalyzed by basic ionic liquids. This method offers a practical alternative to traditional syntheses, providing operational simplicity, high yields, and the reuse of catalysts, aligning with the principles of green chemistry (H. Shaterian et al., 2013).

Microwave-Assisted Synthesis

Microwave-Assisted Multicomponent Reactions : A microwave-assisted multicomponent reaction facilitates the synthesis of highly functionalized benzo[a]pyrano[2,3-c]phenazine derivatives. This method avoids time-consuming syntheses and purifications, suggesting applications in combinatorial chemistry for creating biologically active compounds (Shu‐Liang Wang et al., 2011).

Propiedades

IUPAC Name |

1-benzyl-4-(2-methoxyphenyl)pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-23-16-10-6-5-9-15(16)20-12-11-19(17(21)18(20)22)13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHAOFFSHICDJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CN(C(=O)C2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2735036.png)

![2-Amino-4-(3,4-dimethoxyphenyl)-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2735037.png)

![2-[3-(3,4-dichlorophenyl)-5,6-dimethyl-2,4-dioxothieno[2,3-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide](/img/no-structure.png)

![4-Tert-butyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2735044.png)

![4-(dimethylsulfamoyl)-N-[5-[[4-(dimethylsulfamoyl)benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2735045.png)